

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid solubility data

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Compound of Interest

Compound Name: (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

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An In-depth Technical Guide on the Solubility of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a substituted pyridine boronic acid derivative of significant interest in organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to the construction of complex molecules.^{[1][2]} A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.

This technical guide addresses the solubility profile of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid**. As specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a qualitative solubility assessment based on the analysis of analogous compounds. Furthermore, it details established experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Predicted Solubility Profile

The solubility of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid** is governed by the interplay of its functional groups: the polar pyridine ring, the hydrogen-bonding boronic acid moiety, the moderately polar ethoxy group, and the electronegative fluorine atom. The pyridine nitrogen

and the boronic acid group are expected to facilitate solubility in polar solvents through hydrogen bonding.[3] The ethoxy group may slightly increase lipophilicity while the fluorine atom enhances overall polarity.

Based on these structural features and data from analogous compounds like 2-fluoropyridine-3-boronic acid and 6-ethoxypyridine-3-boronic acid, a qualitative solubility profile can be predicted.[3][4]

Table 1: Predicted Qualitative Solubility of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid**

Solvent Class	Solvent Examples	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Soluble to Moderately Soluble	The pyridine nitrogen and boronic acid group can form strong hydrogen bonds with protic solvents.[3] The presence of the ethoxy group may slightly reduce solubility in highly polar solvents like water compared to unsubstituted analogs.
Polar Aprotic	DMSO, DMF, THF, Acetone	Soluble to Moderately Soluble	The overall polarity of the molecule allows for favorable dipole-dipole interactions with these solvents. Ethers and ketones are generally good solvents for boronic acids.[5][6]
Nonpolar	Toluene, Hexanes, Diethyl Ether	Sparingly Soluble to Insoluble	The molecule's high polarity, stemming from the pyridine ring and boronic acid, prevents significant interaction with nonpolar solvents.[3][5]

Note: This qualitative assessment is an estimation. Experimental verification is strongly recommended for all applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, several established methods can be employed. The equilibrium shake-flask method is a widely accepted standard, while the dynamic method offers an alternative approach.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method, based on the OECD 105 guideline, involves saturating a solvent with the solute at a constant temperature and measuring the concentration of the dissolved substance.^[7]

Materials and Equipment:

- **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid**
- Selected solvents (analytical grade)
- Analytical balance
- Constant temperature bath or shaker incubator
- Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- **Sample Preparation:** Add an excess amount of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid** to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure equilibrium is reached. Prepare in triplicate.
- **Equilibration:** Place the flasks in a constant temperature bath and agitate for a predetermined period (e.g., 24 to 48 hours) to ensure the solution reaches equilibrium. Preliminary tests can establish the minimum time required.

- **Phase Separation:** After equilibration, allow the flasks to rest to let undissolved solids settle. Carefully separate the saturated supernatant from the solid residue by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation or further dissolution.
- **Analysis:** Accurately dilute a known volume of the clear supernatant. Determine the concentration of the dissolved boronic acid using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known standards.
- **Calculation:** Calculate the solubility as the average concentration from the triplicate samples, typically expressed in units of mg/mL or mol/L.

Protocol 2: Dynamic Method for Solubility Determination

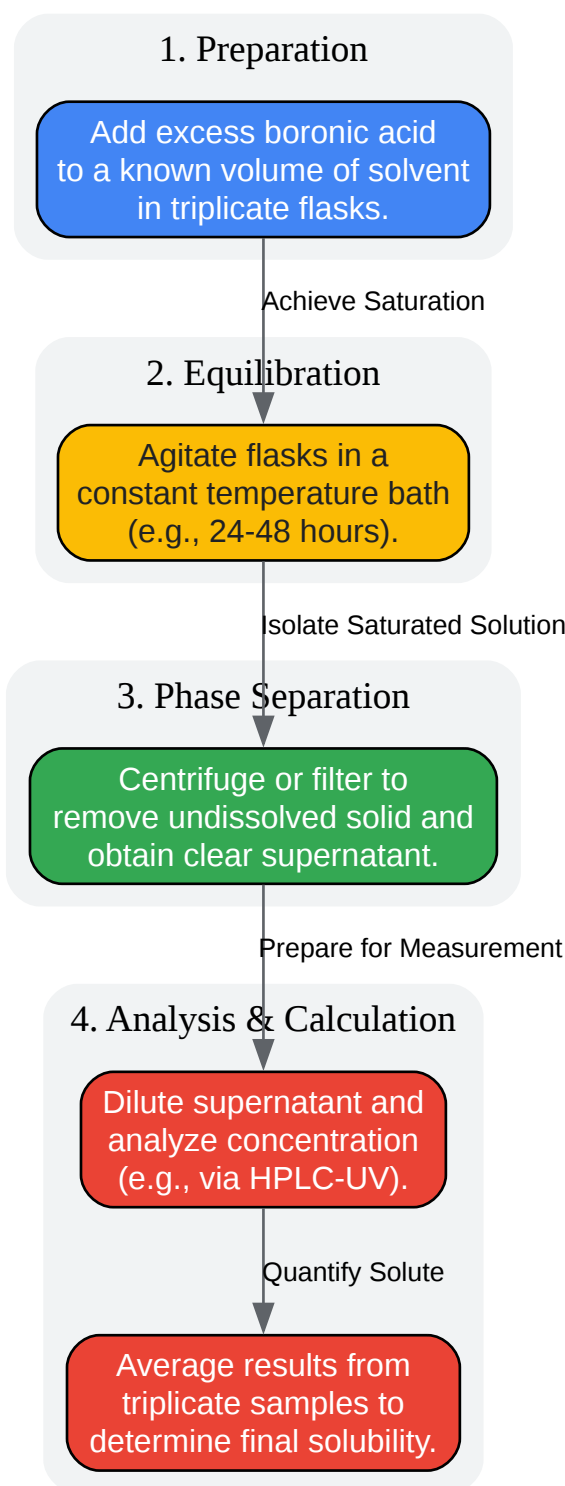
This technique involves observing the temperature at which a solid solute of a known composition completely dissolves in a solvent upon controlled heating.^{[6][8]}

Procedure:

- **Sample Preparation:** Accurately weigh a specific amount of the boronic acid and the chosen solvent into a jacketed glass vessel equipped with a stirrer.
- **Heating and Observation:** The mixture is stirred and slowly heated at a constant rate (e.g., 0.2-0.5 °C/min).
- **Dissolution Temperature:** The temperature at which the last solid particles visually disappear is recorded as the solubility temperature for that specific mole fraction. Turbidity can be monitored with a luminance probe for higher accuracy.^{[5][8]}
- **Data Collection:** The procedure is repeated with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the equilibrium solubility of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid** using the shake-flask method.



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Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

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